Cyclobutane-1,2-diamine
Overview
Description
Cyclobutane-1,2-diamine is a cyclic diamine compound characterized by a four-membered cyclobutane ring with two amino groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutane-1,2-diamine can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of ethylene with diazomethane, followed by subsequent functionalization to introduce the amino groups. Another method includes the reduction of cyclobutane-1,2-dione using ammonia or amines under high-pressure hydrogenation conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclobutane-1,2-dione in the presence of ammonia. This method is favored due to its efficiency and scalability, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Cyclobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutane-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of cyclobutane-1,2-dione with hydrogen in the presence of a catalyst yields this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, ammonia, metal catalysts (e.g., palladium, platinum).
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Cyclobutane-1,2-dione.
Reduction: this compound.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Cyclobutane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are explored for their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which cyclobutane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, this compound derivatives may inhibit or activate enzymes by forming stable complexes with their active sites, affecting various biochemical pathways .
Comparison with Similar Compounds
Cyclobutane-1,2-diamine can be compared with other similar compounds, such as:
Cyclobutane-1,3-diamine: This compound has amino groups at the 1 and 3 positions, leading to different chemical reactivity and biological activity.
Cyclobutane-1,2-dione: The diketone analog of this compound, which can be reduced to form the diamine.
Cyclobutane-1,2-dicarboxylic acid: This compound has carboxyl groups instead of amino groups, resulting in distinct chemical properties and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
cyclobutane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQWQAYVBRQQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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